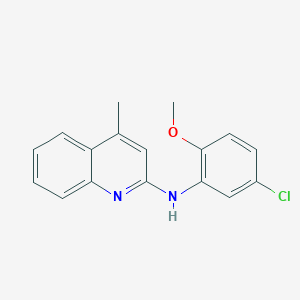![molecular formula C11H11F3O4 B5149966 ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate, also known as ethyl 3-(5-trifluoroacetyl-2-furyl)propanoate, is a chemical compound that belongs to the class of furan derivatives. This compound is widely used in scientific research for its various applications in the field of pharmaceuticals, agrochemicals, and organic chemistry.
Applications De Recherche Scientifique
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate has various applications in scientific research. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of organic compounds such as chiral ligands, catalysts, and polymers. Additionally, it is used as a reagent in organic chemistry for the preparation of various compounds.
Mécanisme D'action
The mechanism of action of ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the furan ring in its structure. It can also act as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound 3-[5-(trifluoroacetyl)-2-furyl]propanoate. However, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate in lab experiments include its ease of synthesis, high yield, and versatility in various reactions. However, its limitations include its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for the research on ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate. One of the potential areas of research is its use as a ligand in metal-catalyzed reactions. Another area of research is its potential therapeutic applications in the treatment of various diseases. Further studies are also required to determine its toxicity and long-term effects.
Conclusion:
This compound is a versatile compound that has various applications in scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile and ligand in various reactions. Although there is limited information available on its biochemical and physiological effects, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications and toxicity.
Méthodes De Synthèse
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate can be synthesized by the reaction of this compound acetoacetate with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and the product is obtained in good yield. This method is simple, efficient, and cost-effective.
Propriétés
IUPAC Name |
ethyl 3-[5-(2,2,2-trifluoroacetyl)furan-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-2-17-9(15)6-4-7-3-5-8(18-7)10(16)11(12,13)14/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMTSDXAGFRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
